2-Chloro-7-methylquinazoline
Description
Contextualization of Quinazoline (B50416) Heterocycles in Contemporary Chemical Research
Quinazoline and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds. frontiersin.orgmdpi.com Their structure, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a versatile scaffold for the development of a wide array of biologically active molecules. frontiersin.orgfrontiersin.org In recent decades, there has been a surge in research focused on quinazolines, driven by their extensive applications in medicinal chemistry and materials science. frontiersin.orgnih.gov These compounds are not merely synthetic curiosities but are found in numerous natural products, including alkaloids isolated from various plants, animals, and microorganisms. frontiersin.org The inherent chemical properties of the quinazoline core allow for diverse substitutions, leading to a vast library of derivatives with distinct biological and chemical profiles. frontiersin.orgnih.gov
Strategic Importance of Substituted Quinazolines in Medicinal Chemistry and Organic Synthesis
The strategic value of substituted quinazolines is most evident in the field of medicinal chemistry. frontiersin.org The quinazoline framework is a "privileged scaffold," meaning it is a molecular structure that is capable of binding to multiple biological targets with high affinity. uniroma1.it This has led to the development of numerous drugs with a quinazoline core, including agents with anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. frontiersin.orgopenmedicinalchemistryjournal.com For instance, certain quinazoline derivatives are potent inhibitors of enzymes like tyrosine kinases and have been successfully developed into targeted cancer therapies. openmedicinalchemistryjournal.com
From an organic synthesis perspective, substituted quinazolines are valuable intermediates. openmedicinalchemistryjournal.com The reactivity of the quinazoline ring system, particularly at positions 2 and 4, allows for the introduction of various functional groups. This chemical tractability enables the systematic modification of the core structure to fine-tune its properties for specific applications, a process central to structure-activity relationship (SAR) studies in drug discovery.
Rationale for Dedicated Academic Investigation of 2-Chloro-7-methylquinazoline
The specific focus on this compound stems from the unique combination of its substituents. The chlorine atom at the 2-position is a key functional group that significantly enhances the electrophilicity of this position, making it highly susceptible to nucleophilic substitution reactions. This reactivity is a crucial feature for synthetic chemists, as it provides a convenient handle for introducing a wide range of other functional groups, thereby enabling the creation of diverse molecular libraries for biological screening.
The methyl group at the 7-position also plays a significant role. It modulates the electronic and steric properties of the molecule, which can influence its solubility, crystal packing, and, most importantly, its interaction with biological targets. The presence and position of such a substituent can fine-tune the pharmacological profile of the resulting derivatives. Therefore, this compound serves as a valuable building block for the synthesis of more complex and potentially more potent quinazoline-based compounds.
Delineation of Key Research Avenues and Methodologies for this compound Studies
Current research on this compound is progressing along several key avenues. A primary focus is its utilization as a versatile intermediate in the synthesis of novel bioactive molecules. Researchers are actively exploring various synthetic methodologies, including metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to derivatize the 2-position. organic-chemistry.orgmdpi.com
Another significant research direction involves the biological evaluation of the derivatives synthesized from this compound. These studies aim to identify new lead compounds for drug discovery programs targeting a range of diseases, including cancer and infectious diseases. researchgate.net The investigation of its potential as an inhibitor of specific enzymes and receptors is a particularly active area of research.
Methodologically, the study of this compound and its derivatives relies heavily on modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are indispensable for characterizing the structure and purity of newly synthesized compounds. gsconlinepress.com X-ray crystallography is also employed to determine the precise three-dimensional structure of these molecules, providing critical insights into their chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-methylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-5-11-9(10)12-8(7)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWUAQJWLZLOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches for 2 Chloro 7 Methylquinazoline
Established Reaction Pathways for 2-Chloro-7-methylquinazoline Synthesis
The traditional synthesis of the this compound scaffold relies on well-established organic reactions, primarily involving cyclocondensation and annulation protocols. These methods form the bedrock of quinazoline (B50416) chemistry and have been refined over the years to improve yields and purity.
Cyclocondensation and Annulation Protocols
Cyclocondensation reactions are fundamental to the formation of the quinazoline core. A common approach involves the reaction of a substituted anthranilic acid derivative with a suitable nitrogen-containing reagent. For the synthesis of the 7-methyl analog, 7-methylanthranilic acid or its derivatives are key starting materials. For instance, the reaction of 7-methylanthranilic acid with formamide (B127407) at elevated temperatures can yield 7-methylquinazolin-4(3H)-one, which can then be chlorinated. However, these thermal conditions can sometimes be harsh, leading to side reactions.
Annulation reactions provide another powerful strategy for constructing the quinazoline ring system. These reactions involve the formation of a new ring onto a pre-existing one. Copper-catalyzed annulation of amidines has been shown to be an efficient method for quinazoline synthesis. rsc.org Similarly, acid-mediated [4+2] annulation reactions between N-benzyl cyanamides and 2-amino aryl ketones offer a practical route to 2-aminoquinazoline (B112073) derivatives, which can be further modified. mdpi.com Ruthenium-catalyzed hydrogen transfer/annulation reactions have also been developed for quinazoline synthesis, demonstrating the versatility of transition metal catalysis in this field. sioc-journal.cn
A prevalent and direct method for introducing the chloro substituent at the 2-position is through the chlorination of a corresponding quinazolinone precursor. A typical procedure involves refluxing 2-methyl-4(3H)-quinazolinone with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline and a solvent such as benzene (B151609). cdnsciencepub.com
Precursor Design and Strategic Functionalization for Quinazoline Core Assembly
A common precursor is 7-methyl-2-methyl-4(3H)-quinazolinone. This intermediate can be synthesized through the condensation of an appropriately substituted anthranilamide with acetylacetone. cardiff.ac.uk The subsequent chlorination of this quinazolinone provides the desired this compound. cardiff.ac.uk
Another strategic approach involves the use of ortho-aminobenzonitriles. For example, 4-methyl-2-aminobenzonitrile can be a precursor for 7-methyl-quinazoline-2,4(1H,3H)-dione, although steric effects can influence the reaction yield. rsc.org This dione (B5365651) can then be chemically modified to introduce the chloro group at the 2-position.
The strategic functionalization of the quinazoline core itself is also a key aspect. The chlorine atom at the 2-position is a versatile handle for further chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions. chim.it This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse libraries of quinazoline derivatives.
Innovation in Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and scalable methods for the synthesis of this compound and related compounds. These innovations focus on green chemistry principles, advanced catalytic systems, and continuous manufacturing processes.
Application of Green Chemistry Principles in Efficient Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of quinazoline synthesis, this has translated into the development of reactions that use less hazardous reagents, are more atom-economical, and are conducted in environmentally benign solvents.
For instance, the use of air as a sustainable oxidant in a CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles represents a highly atom-efficient route to 2-substituted quinazolines. rsc.org Another green approach involves the use of iodine as a catalyst for the synthesis of quinazoline derivatives from 2-aminobenzaldehydes or 2-aminobenzophenones and benzylamines, utilizing oxygen as an eco-friendly oxidant under solvent- and metal-free conditions. frontiersin.org
Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another emerging green technique. A choline (B1196258) chloride-based deep eutectic solvent has been used as a catalyst for the rapid, mechanochemical synthesis of a quinazolinone derivative, highlighting the potential of this method for cleaner chemical production. researchgate.net
Catalytic Systems and Reaction Optimization Techniques
The development of novel catalytic systems has revolutionized quinazoline synthesis, offering higher efficiency and selectivity. Transition metal catalysts, particularly those based on copper, palladium, ruthenium, and iron, have been extensively explored. rsc.orgmdpi.comsioc-journal.cnresearchgate.netmdpi.com
Copper-catalyzed reactions are particularly prevalent, being used in annulation reactions, cascade syntheses, and C-H amination reactions to construct the quinazoline core. rsc.orgmdpi.comnih.gov Iron-catalyzed oxidative amination of N-H ketimines provides an efficient route to 2,4-disubstituted quinazolines. researchgate.net
Reaction optimization is crucial for maximizing yields and minimizing byproducts. This involves systematically varying parameters such as catalyst loading, temperature, reaction time, and solvent. Microwave-assisted synthesis has been shown to significantly accelerate reaction rates and improve yields in quinazoline synthesis compared to conventional heating. rsc.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Quinazoline Derivative
| Method | Temperature (°C) | Power (W) | Reaction Time | Yield (%) |
| Conventional Heating | 150 | N/A | - | 58 |
| Microwave Irradiation | 150 | 150 | - | 94 |
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. acs.org This technology is increasingly being applied to the synthesis of heterocyclic compounds, including quinazolines.
A continuous flow process has been developed for the synthesis of a highly functionalized quinazoline organozinc intermediate, demonstrating the potential for precise temperature and residence time control, which is particularly beneficial for managing unstable intermediates. acs.org Flow chemistry has also been used to accelerate the synthesis of diaminoquinazolines through a tandem SNAr method, facilitating rapid drug design and discovery. strath.ac.uk The synthesis of 7-methylquinazoline (B1628798) has been achieved in high yield using a modular flow reactor with a short residence time, showcasing the efficiency of this approach.
Methodological Challenges and Future Directions in Synthetic Accessibility
Methodological Challenges
The synthesis of this compound is not without its challenges. A primary issue is the reliance on harsh and hazardous reagents like phosphorus oxychloride and thionyl chloride, which often require high temperatures and stringent safety precautions. These conditions can lead to several complications:
Regioselectivity: In precursors with multiple potential reaction sites, achieving selective chlorination at the C2 position can be difficult, necessitating carefully controlled conditions or the use of protecting groups.
Scalability: While industrial production methods utilize large-scale batch reactors with meticulous control over temperature and pressure, scaling up these syntheses while maintaining high purity and yield remains a significant challenge. The transition from laboratory scale to industrial production often requires extensive process optimization.
Purification: The crude product typically requires purification, often via column chromatography or recrystallization, to remove unreacted starting materials and byproducts, which can be time-consuming and costly. chemicalbook.com
Future Directions in Synthetic Accessibility
To overcome these challenges, research is moving towards more efficient, safer, and environmentally benign synthetic routes. Several promising future directions are emerging:
Continuous-Flow Reactors: The use of continuous-flow technology offers a significant advantage over traditional batch processing. chim.it This methodology allows for better control over reaction parameters, improved heat transfer, and enhanced safety, particularly when handling hazardous reagents. It can also facilitate scalability and increase reaction efficiency. chim.it
Novel Catalytic Systems: There is a growing interest in developing advanced catalytic systems, including the use of abundant and low-toxicity metals like iron. mdpi.com Metal-catalyzed approaches, such as C-H activation and cross-coupling reactions, could provide more direct and atom-efficient pathways to functionalized quinazolines, potentially bypassing the need for harsh chlorination steps. chim.itmdpi.com
Photocatalysis and Electrosynthesis: Modern synthetic techniques like photocatalysis and electrosynthesis represent a frontier in heterocyclic chemistry. chim.it These methods can enable C-H functionalization under mild conditions, offering a green alternative to traditional synthetic methods. While specific applications to this compound are still emerging, they hold considerable promise for future synthetic strategies. chim.it
Milder Reagents: The development and application of milder and more selective chlorinating agents could circumvent the problems associated with POCl₃ and SOCl₂. This would lead to cleaner reactions, higher yields, and a reduced environmental footprint.
By embracing these innovative technologies and methodologies, the future synthesis of this compound and its derivatives is poised to become more efficient, sustainable, and accessible.
Elucidating Chemical Reactivity and Derivatization Pathways of 2 Chloro 7 Methylquinazoline
Nucleophilic Substitution Reactions at the C-2 Position of the Quinazoline (B50416) Core
The quinazoline ring system, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) at the C-2 position. The chlorine atom serves as an excellent leaving group, enabling the introduction of a wide array of functional groups. This reactivity is a cornerstone of the derivatization of 2-Chloro-7-methylquinazoline.
Amination Reactions and Formation of Functionalized Amidinoquinazolines
The displacement of the C-2 chlorine by nitrogen nucleophiles is a widely employed strategy for the synthesis of 2-amino-7-methylquinazoline derivatives. These reactions typically proceed by heating this compound with a primary or secondary amine in an inert solvent. thieme-connect.de The use of two equivalents of the amine or an auxiliary base is common to neutralize the hydrochloric acid generated during the reaction. thieme-connect.de This method is applicable to a broad range of amines, including aliphatic, benzylic, and aromatic amines, leading to a diverse library of N-substituted 2-aminoquinazolines. beilstein-journals.orgresearchgate.net These amination reactions are fundamental in medicinal chemistry for accessing scaffolds like 4-anilinoquinazolines, which are known to inhibit various receptor tyrosine kinases. beilstein-journals.org
| Amine Nucleophile | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Primary Aliphatic Amines | Ethanol | Reflux | 2-(Alkylamino)-7-methylquinazoline | beilstein-journals.orgfishersci.co.uk |
| Secondary Cyclic Amines (e.g., Morpholine) | DMSO | 130°C | 2-(Morpholin-4-yl)-7-methylquinazoline | researchgate.net |
| Aniline Derivatives | Isopropanol / Microwave | Reflux or 120-150°C | 2-(Arylamino)-7-methylquinazoline | beilstein-journals.org |
| Hydrazine Hydrate | Ethanol | Reflux, 3h | 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one* | vulcanchem.comgsconlinepress.com |
*Note: This example involves the synthesis of a related quinazolinone structure from a benzoxazinone (B8607429) precursor, illustrating a method for incorporating an amino group into the quinazoline system. vulcanchem.comgsconlinepress.com
Oxygen- and Sulfur-Based Nucleophilic Displacements
The C-2 chlorine atom can be readily substituted by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide, in polar solvents like DMF or DMSO at elevated temperatures yield 2-alkoxy-7-methylquinazolines. The Williamson ether synthesis provides a general framework for these transformations, where an alkoxide displaces a halide. masterorganicchemistry.com
Similarly, sulfur nucleophiles, which are known to be potent, effectively displace the chlorine. msu.edu Thiolate anions, generated from thiols like thiophenol using a base, react with this compound to form 2-(arylthio)- or 2-(alkylthio)-7-methylquinazolines. nih.gov These reactions are typically conducted in polar aprotic solvents. An alternative method involves activating the corresponding quinazolin-4(3H)-one with reagents like hexachlorocyclotriphosphazene (HCCP) to facilitate reaction with thiophenols, as demonstrated in the synthesis of 7-chloro-4-(phenylthio)quinazoline. mdpi.comresearchgate.net
| Nucleophile | Reagent Example | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Oxygen | Sodium Methoxide | Polar aprotic solvent (e.g., DMF), heat | 2-Methoxy-7-methylquinazoline | |
| Oxygen | Phenols | HCCP, DIPEA, MeCN, 45°C | 2-Phenoxy-7-methylquinazoline | mdpi.comresearchgate.net |
| Sulfur | Thiophenol | Base (e.g., K₂CO₃), DMAc, rt-100°C | 2-(Phenylthio)-7-methylquinazoline | nih.gov |
| Sulfur | Alkyl Thiols | Base (e.g., K₂CO₃), DMAc, rt-100°C | 2-(Alkylthio)-7-methylquinazoline | nih.gov |
Carbon-Nucleophile Additions and Subsequent Transformations
Direct displacement of the C-2 chlorine by carbon nucleophiles via a standard SNAr mechanism is less common than with N, O, or S nucleophiles, as it often requires harsher conditions or specific activation. However, transformations on the quinazoline ring involving carbon nucleophiles have been reported. For instance, the cyano group at the C-4 position of the quinazoline ring, which also behaves as a leaving group, can be displaced by carbon nucleophiles such as Grignard reagents, enamines, and dialkyl malonates. thieme-connect.de While this reactivity is at a different position, it demonstrates the capability of the quinazoline system to undergo C-C bond formation through nucleophilic substitution pathways. The development of methodologies for the direct introduction of carbon-based substituents at the C-2 position of this compound remains an area of synthetic interest.
Strategic Application of Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Suzuki, Stille, Heck, and Sonogashira Reactions
Palladium catalysis is at the forefront of modern synthetic methods for derivatizing aryl chlorides.
Suzuki-Miyaura Coupling : This reaction is a highly effective method for forming C-C bonds by coupling this compound with various aryl- or vinylboronic acids. organic-chemistry.org The reaction is typically catalyzed by a Pd(0) complex, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base such as K₃PO₄ or K₂CO₃. nih.govnih.gov Studies on 2,4,7-trichloroquinazoline (B1295576) have shown that selective Suzuki coupling at the C-2 position is achievable, providing access to 2-aryl-7-methylquinazoline derivatives. nih.gov
Stille Coupling : The Stille reaction provides an alternative pathway for C-C bond formation by coupling the chloroquinazoline with organostannane reagents. organic-chemistry.org The reaction proceeds via a Pd(0) catalyst, with Pd(PPh₃)₄ being a common choice. researchgate.netharvard.edu An advantage of organotin reagents is their tolerance to a wide variety of functional groups. organic-chemistry.org This method has been successfully applied to 2-chloroquinazoline (B1345744) systems, making it a viable strategy for introducing alkyl, vinyl, or aryl groups at the C-2 position. researchgate.net
Heck Reaction : The Heck reaction enables the arylation of alkenes, providing a route to 2-alkenyl-7-methylquinazolines. wikipedia.orgorganic-chemistry.org The reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. jk-sci.comnumberanalytics.com The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.orglibretexts.org
Sonogashira Coupling : This reaction is the premier method for synthesizing 2-alkynyl-7-methylquinazolines by coupling the parent chloro compound with a terminal alkyne. wikipedia.org The process is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base. libretexts.orgorganic-chemistry.org The reaction is highly regioselective, and work with 2,4-dichloroquinolines has demonstrated that selective coupling at the more reactive C-2 position is highly effective. beilstein-journals.org
| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Phosphine Ligand, Base (K₂CO₃) | 2-Aryl-7-methylquinazoline | nih.govnih.gov |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Substituted-7-methylquinazoline | organic-chemistry.orgresearchgate.net |
| Heck | Alkene | Pd(OAc)₂, Base (e.g., Et₃N) | 2-Alkenyl-7-methylquinazoline | wikipedia.orgjk-sci.com |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-Alkynyl-7-methylquinazoline | libretexts.orgbeilstein-journals.org |
Copper-Catalyzed and Other Transition Metal-Mediated Couplings
While palladium catalysts are dominant, other transition metals also play a crucial role in the functionalization of this compound.
Copper-Catalyzed Coupling (Ullmann Reaction) : The Ullmann condensation is a classical method for forming C-O and C-N bonds using a copper catalyst. vulcanchem.comorganic-chemistry.org This provides an alternative to palladium-catalyzed methods, particularly for the amination (Goldberg modification) or phenoxylation of the C-2 position. These reactions typically require elevated temperatures and a base. vulcanchem.comorganic-chemistry.org Copper catalysis can be advantageous due to the lower cost of the metal and different reactivity profiles compared to palladium.
| Reaction Type | Nucleophile | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Ullmann-type Amination | Amides, Amines | Cu₂O or Cu Powder | 2-Amino-7-methylquinazoline derivative | organic-chemistry.orgorganic-chemistry.org |
| Ullmann-type Ether Synthesis | Phenols, Alcohols | Copper Powder/Salts | 2-Aryloxy/Alkoxy-7-methylquinazoline | organic-chemistry.org |
Electrophilic Aromatic Substitution on the Quinazoline Framework
The quinazoline ring system is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms in the pyrimidine (B1678525) ring. wikipedia.org However, the benzene (B151609) portion of the molecule is more susceptible to such reactions. wikipedia.org For an unsubstituted quinazoline, the predicted order of reactivity for electrophilic attack is at positions 8 > 6 > 5 > 7. nih.govscispace.com
In the case of this compound, the directing effects of the existing substituents must be considered. The methyl group at position 7 is an activating, ortho-, para-directing group, while the chloro group at position 2 is a deactivating, ortho-, para-directing group that primarily influences the pyrimidine ring. The deactivating nature of the quinazoline nucleus itself, coupled with the chloro-substituent, makes electrophilic substitution challenging.
Nitration: Nitration is a known electrophilic substitution for quinazolines, typically requiring harsh conditions like fuming nitric acid in concentrated sulfuric acid. nih.govscispace.com For the parent quinazoline, this reaction yields 6-nitroquinazoline. nih.gov In this compound, the activating methyl group at C7 would direct incoming electrophiles to the ortho positions (C6 and C8). The inherent reactivity order favors the 8-position, which is further supported by the directing effect of the C7-methyl group. Therefore, nitration would be expected to predominantly yield 2-Chloro-7-methyl-8-nitroquinazoline , with potential for the formation of the 6-nitro isomer. Studies on related quinazolinones have shown that when a directing group is present at the 7-position, an 8-nitrated product can be obtained. nih.gov Introducing a second nitro group is significantly more difficult, requiring excess nitrating mixture and elevated temperatures. academicpublishers.org
Halogenation and Sulfonation: Information specifically detailing the direct electrophilic halogenation or sulfonation on the benzene ring of this compound is scarce. Generally, these reactions are less common than nitration for the quinazoline core. For comparison, studies on quinazoline-sulfonamide derivatives have been conducted, but these typically involve attaching a pre-formed sulfonamide group via nucleophilic substitution at the chloro-position rather than direct sulfonation of the ring. nih.gov
Investigations into Alternative Transformation Pathways
The quinazoline ring system can undergo both reduction and oxidation, leading to a variety of structurally distinct derivatives.
Reduction Reactions: The pyrimidine ring of the quinazoline scaffold is susceptible to reduction. Catalytic hydrogenation of quinazolines can lead to the formation of dihydro- or tetrahydroquinazolines. scispace.com For instance, catalytic hydrogenation of quinazoline itself typically stops after the absorption of one mole of hydrogen to yield 3,4-dihydroquinazoline. scispace.com The use of stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also produce dihydro- and tetrahydroquinazoline (B156257) derivatives. scispace.com Specifically for this compound, reduction would likely yield 7-methyl-1,2,3,4-tetrahydroquinazoline, with the chloro group being reductively cleaved in the process. researchgate.net Electrocatalytic hydrogenation using water as a hydrogen source over cobalt-based catalysts has also emerged as a method for reducing quinolines to tetrahydroquinolines under ambient conditions, a technique potentially applicable to quinazolines. nih.gov
Oxidation Reactions: Quinazolines can be oxidized to form N-oxides. The direct oxidation of the quinazoline nucleus can be complex due to the presence of two nitrogen atoms, potentially leading to a mixture of N-1 and N-3 oxides, or quinazolinone by-products. nih.govmdpi.com Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) are commonly used for N-oxidation. Given the electronic properties, the N-3 position is a likely site for oxidation. The synthesis of quinazoline 3-oxides is often achieved through multi-step sequences involving the cyclization of N-acyl-2-aminoaryl ketone oximes to avoid selectivity issues associated with direct oxidation. nih.govmdpi.com More controlled oxidation of dihydroquinazoline (B8668462) 3-oxides using manganese dioxide (MnO₂) can also yield the desired quinazoline 3-oxides in good yields. cdnsciencepub.com
A summary of potential reduction and oxidation reactions is presented in Table 1.
Table 1: Summary of Potential Reduction and Oxidation Reactions
| Reaction Type | Reagent(s) | Potential Product(s) | Reference(s) |
|---|---|---|---|
| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 7-Methyl-1,2,3,4-tetrahydroquinazoline | scispace.comresearchgate.net |
| Metal Hydrides (e.g., NaBH₄, LiAlH₄) | 7-Methyl-1,2,3,4-tetrahydroquinazoline, Dihydro-isomers |
| Oxidation | Peroxy Acids (e.g., m-CPBA) | this compound N-oxide (N1 and/or N3 isomers) | |
Ring-Opening: The quinazoline ring is an aromatic system and is generally stable. However, under certain conditions, ring-opening can occur. For example, some fused quinazoline systems, like benzimidazo[1,2-c]quinazolines, have been shown to undergo acid-promoted cleavage of the quinazoline ring. beilstein-journals.org Catalyst-free methods have also been developed for the regioselective hydrated ring-opening of quinazolinones. rsc.org These reactions typically require specific functionalities on the quinazoline core that are not present in this compound, making its ring-opening under typical conditions unlikely.
Ring-Closing Metathesis (RCM): RCM is a powerful reaction for forming cyclic alkenes and is widely used in the synthesis of various nitrogen-containing heterocycles. mdpi.comorganic-chemistry.org The reaction requires the presence of two alkene moieties within a single molecule that can react to form a ring. Since this compound is an aromatic compound lacking alkene side chains, RCM is not directly applicable to the scaffold itself. However, RCM is a key strategy for synthesizing complex heterocyclic systems that may incorporate a quinazoline unit. For instance, RCM has been used to synthesize azaquinolizinium cations, which are structurally related fused heterocycles. researchgate.net To apply RCM, this compound would first need to be functionalized with appropriate diene-containing side chains, typically via nucleophilic substitution at the C2 position.
Reduction and Oxidation Reactions of the Quinazoline Scaffold
Mechanistic Investigations and Reaction Pathway Analysis for this compound Transformations
The most studied reaction of 2-chloroquinazolines is nucleophilic aromatic substitution (SNAr) at the C2 position. The reactivity of this position is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction proceeds via a two-step mechanism.
Addition of the Nucleophile: The nucleophile attacks the electrophilic C2 carbon, which is δ+ due to the electronegativity of the chlorine atom and the ring nitrogens. This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. msu.edu
Departure of the Leaving Group: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, which is a good leaving group.
The rate of this reaction follows second-order kinetics, being dependent on the concentration of both the 2-chloroquinazoline substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). msu.edu Kinetic studies on the reaction of 4-chloroquinazoline (B184009) with amines have shown that the reaction is pH-dependent in aqueous media and that the solvent plays a crucial role in activating the substrate and solvating the nucleophile. frontiersin.org The C2 position of a quinazoline is generally less reactive in SNAr than the C4 position due to the α-nitrogen effect, which preferentially activates C4. mdpi.com
Computational Analysis: Mechanistic insights are often supplemented by computational studies. Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the regioselectivity of reactions like electrophilic substitution or nucleophilic attack. Such studies can help rationalize the observed reactivity patterns and guide the development of new synthetic methods. For example, computational analyses have been used to understand the binding of quinazoline derivatives to biological targets and to rationalize the outcomes of metal-catalyzed reactions. frontiersin.org
In Vitro Biological Activity Profiling and Molecular Interaction Studies of 2 Chloro 7 Methylquinazoline Derivatives
Exploration of 2-Chloro-7-methylquinazoline as a Molecular Scaffold for Bioactive Compound Development
The this compound core is a versatile starting point for developing new bioactive compounds. The chlorine atom at the C2 position is a key reactive site, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. This chemical tractability, combined with the influence of the methyl group at the C7 position on the molecule's electronic and steric properties, makes it an attractive scaffold for medicinal chemists.
The rational design of novel quinazoline (B50416) derivatives often involves a multi-faceted approach that considers the target biological macromolecule and the desired therapeutic effect. ekb.eg A key principle is the strategic modification of the quinazoline core to enhance binding affinity and selectivity for a specific target. researchgate.net This can be achieved by introducing substituents that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, with the active site of the target protein. researchgate.netvulcanchem.com
For instance, in the development of enzyme inhibitors, the design may focus on introducing moieties that mimic the transition state of the enzyme's natural substrate. researchgate.net Molecular docking studies are frequently employed to predict how different derivatives will bind to a target protein, guiding the selection of substituents to be synthesized. vulcanchem.com This computational approach helps in visualizing the binding mode and identifying key interactions that contribute to the compound's activity.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. These studies involve synthesizing a series of related compounds and evaluating their effects in preclinical biological models. rsc.org
A common approach to SAR determination is to systematically modify different parts of the lead compound, in this case, a this compound derivative, and assess the impact of these changes on its biological activity. rsc.org This can involve altering the substituents at various positions on the quinazoline ring and any appended functional groups.
In Vitro Assays: A primary method for SAR elucidation involves in vitro assays, such as cell-based assays or enzyme inhibition assays. For example, the potency of different derivatives can be compared by determining their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against a specific biological target. acs.org
Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are crucial for confirming the chemical structures of the synthesized derivatives, ensuring that the observed biological activity is correctly attributed to the intended molecule. gsconlinepress.com
An example of SAR data for quinazoline derivatives is presented below:
| Compound | Target | IC₅₀ (µM) |
| This compound derivative | EGFR kinase | 12.3 |
| 4-Chloro-6,7-dimethoxyquinazoline | HER2 kinase | 8.7 |
| Data from kinase inhibition assays. |
Chemical modifications to the this compound scaffold can significantly influence its interaction with biological targets. The introduction of different functional groups can alter the compound's size, shape, polarity, and electronic distribution, all of which are critical for molecular recognition.
For example, a study on N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives demonstrated that the nature and position of substituents on the benzylamine (B48309) group had a marked effect on their antibacterial activity. rsc.org Specifically, derivatives with electron-withdrawing groups on the benzyl (B1604629) ring often exhibited different potencies compared to those with electron-donating groups. rsc.org The replacement of the quinazoline core with other heterocyclic systems also impacted the biological activity, highlighting the importance of the core scaffold. rsc.org
Structure-Activity Relationship (SAR) Elucidation in Preclinical Biological Models
Methodological Approaches for SAR Determination
Assessment of Molecular Mechanisms of Interaction with Biological Macromolecules (In Vitro)
Understanding how this compound derivatives interact with biological macromolecules at a molecular level is crucial for elucidating their mechanism of action.
Quinazoline derivatives are well-known for their ability to interact with a variety of enzymes, often acting as inhibitors. Kinases, a class of enzymes that play a critical role in cell signaling, are common targets for quinazoline-based inhibitors. sapub.org The quinazoline scaffold can mimic the adenine (B156593) part of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site and block the enzyme's activity. researchgate.net
Studies have shown that derivatives of quinazoline can inhibit enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase and HER2 kinase. The inhibitory potency of these compounds is often dependent on the specific substituents on the quinazoline ring, which can influence the binding affinity and selectivity for different kinases. tandfonline.com
Beyond kinases, quinazoline derivatives have been investigated as inhibitors of other enzymes, including phosphodiesterases (PDEs). For example, certain quinazoline derivatives have shown inhibitory activity against PDE7, an enzyme involved in immunological responses. nih.gov The development of these inhibitors often involves creating a pharmacophore model that captures the key structural features required for binding to the enzyme's active site.
In addition to inhibition, some quinazoline derivatives have been found to target bacterial enzymes. For instance, they have been reported to inhibit bacterial cytochrome bd oxidase, an essential enzyme for the respiration of certain pathogens.
The table below summarizes the inhibitory activity of some quinazoline derivatives against various enzymes.
| Derivative Class | Target Enzyme | Effect |
| Quinazoline Derivatives | EGFR Kinase | Inhibition tandfonline.com |
| Quinazoline Derivatives | HER2 Kinase | Inhibition |
| Quinazoline Derivatives | Phosphodiesterase 7 (PDE7) | Inhibition nih.gov |
| Quinazoline Derivatives | Bacterial Cytochrome bd Oxidase | Inhibition |
| 7-Chloro-2-methylquinazoline-4-carboxylic acid | Cytochrome P450 (CYP1A2) | Inhibition |
Receptor Binding Affinity and Ligand-Receptor Interaction Profiling
Derivatives of the this compound scaffold have been investigated for their binding affinity to various receptors, demonstrating their potential to modulate specific biological pathways.
One area of significant interest is their activity as adenosine (B11128) receptor antagonists. For instance, 2-chloro-4-(4-fluorophenyl)-7-methylquinazoline has been identified as an adenosine receptor antagonist. The structural complexity of such derivatives is thought to enhance their binding to the target receptor. Further studies on 2-aminoquinazoline (B112073) derivatives with substitutions at the C6 and C7 positions have been conducted to develop new A2A adenosine receptor (A2AAR) antagonists. nih.gov In these studies, a 7-methyl substituted derivative, compound 5m , exhibited a high affinity for the human A2A receptor with a Ki value of 5 nM. nih.gov Another 7-methyl counterpart, 10d , showed a binding affinity of 15 nM. nih.gov
In addition to adenosine receptors, quinazoline derivatives have been designed and evaluated as antagonists for other receptor types. For example, a study on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives explored their potential as AMPA and kainate receptor antagonists. acs.org This research highlighted that the introduction of specific heterocyclic moieties at the 6-position could lead to AMPA-selective antagonists. acs.org
The interaction of quinazoline derivatives with enzyme-linked receptors, such as the epidermal growth factor receptor (EGFR), is another critical area of research. Several quinazoline-based compounds, including gefitinib (B1684475) and erlotinib, are known EGFR tyrosine kinase inhibitors used in cancer therapy. tandfonline.comtandfonline.com The nitrogen atom within the quinazoline ring is often crucial for forming a hydrogen bond with key residues in the ATP-binding pocket of the receptor, such as Met793. tandfonline.com
| Compound | Target Receptor | Binding Affinity (Ki/IC50) | Source |
| 2-Chloro-4-(4-fluorophenyl)-7-methylquinazoline | Adenosine Receptor | Not specified | |
| Compound 5m (7-methyl-2-aminoquinazoline derivative) | A2A Adenosine Receptor | 5 nM (Ki) | nih.gov |
| Compound 10d (7-methyl-2-aminoquinazoline derivative) | A2A Adenosine Receptor | 15 nM (Ki) | nih.gov |
| Compound 1-68 (Quinazolinone derivative) | 5-HT7 Receptor | 12 nM (IC50) | nih.gov |
Modulation of Intracellular Signaling Pathways in Cellular Models
The binding of this compound derivatives to their respective receptors triggers a cascade of intracellular signaling events. These compounds have been shown to modulate key pathways involved in cell proliferation, survival, and apoptosis.
A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases, which are crucial components of signaling pathways. tandfonline.com For instance, the anticancer effects of some derivatives are attributed to their ability to inhibit kinases involved in cell signaling. The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently hyperactive in cancer, is a significant target. nih.govresearchgate.net One study demonstrated that a representative quinazoline-indolinone hybrid, compound 8 , effectively inhibited the PI3K/Akt/mTOR pathway, leading to the induction of mitochondrial apoptosis in non-small cell lung cancer cells. nih.gov Similarly, certain 4-methyl quinazoline derivatives have been developed as dual inhibitors of PI3K and histone deacetylases (HDACs), efficiently modulating the expression of p-AKT. researchgate.net
The epidermal growth factor receptor (EGFR) signaling pathway is another critical target. tandfonline.com Upon activation, EGFR triggers several downstream pathways, including the mitogen-activated protein kinase (MAPK) and PI3K-Akt pathways, which regulate cell growth and survival. tandfonline.com Novel 2-chloroquinazoline (B1345744) derivatives have been synthesized as EGFR tyrosine kinase inhibitors, and their action is supported by their ability to inhibit the migration of cancer cells in wound healing assays and by western blotting experiments that confirm their impact on the EGFR signaling cascade. nih.gov
Furthermore, some quinazoline derivatives have been found to induce apoptosis by causing the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event activates caspase-9 and the downstream executioner caspases-3/7, leading to programmed cell death. nih.govresearchgate.net The extrinsic apoptotic pathway, involving the activation of caspase-8 and inhibition of NF-κB translocation, can also be triggered by these compounds. nih.govresearchgate.net
Investigation of In Vitro Cellular Effects in Model Systems
The modulation of receptor binding and intracellular signaling by this compound derivatives translates into tangible cellular effects, which have been extensively studied in various in vitro models.
A significant body of research has focused on the anti-proliferative activity of this compound derivatives against a wide range of cancer cell lines.
Numerous studies have reported the potent cytotoxic effects of these compounds. For example, a novel series of 2-chloroquinazoline derivatives demonstrated significant anti-proliferative activity against A549 (lung), NCI-H1975 (lung), AGS (gastric), and HepG2 (liver) cancer cell lines. nih.gov One compound, 10b , exhibited IC50 values of 3.68 µM, 10.06 µM, 1.73 µM, and 2.04 µM against these cell lines, respectively. nih.gov In another study, a 2-chloroquinazoline derivative was identified as the most potent compound in a series, showing promising activity against various tumor-derived cell lines. nih.gov Quinazoline-indole hybrids have also shown significant efficacy, with one compound, 8 , suppressing the viability of B16, HCT116, MCF-7, H22, PC-3, and A549 cells with IC50 values ranging from 0.2 µM to 0.98 µM. nih.gov
The presence of the chloro group is often highlighted as crucial for enhancing biological activity. Structure-activity relationship (SAR) studies have indicated that a chloro substituent at specific positions can improve anti-proliferative potency. tandfonline.comnih.gov
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| 10b (2-chloroquinazoline derivative) | A549 (Lung) | 3.68 | nih.gov |
| NCI-H1975 (Lung) | 10.06 | nih.gov | |
| AGS (Gastric) | 1.73 | nih.gov | |
| HepG2 (Liver) | 2.04 | nih.gov | |
| 8 (Quinazoline-indole hybrid) | Various (B16, HCT116, MCF-7, etc.) | 0.2 - 0.98 | nih.gov |
| 37a (Quinazoline hybrid) | MCF-7 (Breast) | 3.87 | tandfonline.com |
| MDA-MB-231 (Breast) | 4.92 | tandfonline.com | |
| 7b (Quinazoline derivative) | HepG-2 (Hepatocellular) | Not specified (comparable to thalidomide) | rsc.org |
| MCF-7 (Breast) | Not specified (better than thalidomide) | rsc.org | |
| PC3 (Prostate) | Not specified (better than thalidomide) | rsc.org |
The anti-proliferative effects of this compound derivatives are often linked to their ability to interfere with the cell cycle.
Studies have shown that these compounds can induce cell cycle arrest at different phases. For instance, some quinazoline derivatives have been observed to cause an arrest in the G2/M phase of the cell cycle. tandfonline.comnih.govnih.gov One study on a quinazolinone compound, 5k , demonstrated its ability to arrest the cell cycle of A549 cells in the G2/M phase. tandfonline.com Another quinazoline derivative, 32 , was found to stall the cell cycle at the G2/M phase. tandfonline.com In contrast, other compounds, such as Chloroquinoxaline sulfonamide (CQS), have been associated with an arrest of the cell cycle in the G0/G1 phase. capes.gov.br The specific phase of arrest can depend on the compound's structure and the cell line being studied.
A key mechanism underlying the anticancer activity of this compound derivatives is the induction of programmed cell death, or apoptosis.
Morphological changes consistent with apoptosis, such as membrane blebbing and chromatin condensation, have been observed in cancer cells treated with these compounds. researchgate.net The activation of caspases, which are key executioners of apoptosis, is a common finding. Specifically, the activation of caspases-3, -7, -8, and -9 has been reported, indicating the involvement of both the intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net The release of cytochrome c from the mitochondria is a critical step in the intrinsic pathway that is often triggered by these compounds. nih.govresearchgate.net
Some derivatives have been shown to induce apoptosis through the inhibition of the NF-κB signaling pathway, which is known to promote cell survival. nih.gov The induction of apoptosis has been demonstrated in various cancer cell lines, including MCF-7 breast cancer cells and HCT116 colon cancer cells. researchgate.net
In addition to their anticancer properties, quinazoline derivatives, including those based on the this compound core, have shown promising antimicrobial activity.
These compounds have been evaluated against a range of bacterial and fungal strains. For example, derivatives of 2-chloro-7-methyl-3-formylquinoline have exhibited competent biological activity against both Gram-positive and Gram-negative bacteria, as well as fungal microorganisms. researchgate.net In one study, newly synthesized 7-chloro-2-methyl-quinazolin-4(3H)-one derivatives showed significant activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 9 mg/mL. gsconlinepress.com
The mechanism of antimicrobial action is believed to involve the inhibition of specific microbial enzymes or pathways. For instance, some quinazoline derivatives have been reported to target bacterial cytochrome bd oxidase, an enzyme essential for the respiration of pathogens like Mycobacterium tuberculosis.
| Compound/Derivative Class | Target Microorganism(s) | Activity/MIC | Source |
| 2-Chloro-7-methyl-3-formylquinoline derivatives | Gram-positive & Gram-negative bacteria, Fungi | Competent biological activity | researchgate.net |
| 7-Chloro-2-methyl-quinazolin-4(3H)-one derivatives | Klebsiella pneumoniae | 6 - 9 mg/mL | gsconlinepress.com |
| Staphylococcus aureus | 6 - 9 mg/mL | gsconlinepress.com | |
| Pseudomonas aeruginosa | 6 - 9 mg/mL | gsconlinepress.com | |
| Quinazoline derivatives | Mycobacterium tuberculosis | Inhibition of cytochrome bd oxidase |
Analysis of Cell Cycle Perturbation
Antiviral Efficacy in Cellular Infection Models (In Vitro)
The quinazoline scaffold is a prominent feature in many compounds exhibiting significant antiviral properties. In vitro studies using various cell lines and viral strains have demonstrated the potential of quinazoline derivatives to combat a range of viral infections.
Researchers have synthesized and evaluated a variety of quinazoline derivatives for their antiviral activity. mdpi.com For instance, a series of benzo[g]quinazoline (B13665071) derivatives were tested for their effectiveness against the human rotavirus Wa strain. nih.govnih.gov All sixteen compounds in the study showed some level of antiviral activity, with five of them demonstrating a significant reduction in viral activity, ranging from 50% to 66%. nih.govnih.gov These studies highlight the potential of the quinazoline core structure in the development of novel antiviral agents.
Furthermore, novel quinazoline-artemisinin hybrids have shown potent activity against cytomegalovirus, with some compounds being 12 to 17 times more effective than the standard drug ganciclovir. mdpi.com Other quinazoline derivatives have demonstrated remarkable activity against the Hepatitis C Virus (HCV) NS3-4A protease and have shown high anti-influenza virus activity. mdpi.com
A study on 7-chloro-4-aminoquinoline derivatives, which share a chlorinated heterocyclic core, revealed that certain compounds exhibit pronounced anti-infectious effects against malaria, influenza A virus (IAV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov This suggests that the presence of a chlorine atom on the heterocyclic ring system can be a key contributor to broad-spectrum antiviral activity.
The following table summarizes the in vitro antiviral activity of various quinazoline derivatives against different viruses.
| Derivative Class | Virus | Cell Line | Activity | Reference |
| Benzo[g]quinazolines | Human Rotavirus Wa strain | MA104 | 50-66% reduction | nih.gov, nih.gov |
| Quinazoline-artemisinin hybrids | Cytomegalovirus (CMV) | Not Specified | EC₅₀ = 0.15−0.21 μM | mdpi.com |
| Quinazoline derivatives | Hepatitis C Virus (HCV) NS3-4Apro | Not Specified | Significant Rluc reduction | mdpi.com |
| 2,4-disubstituted quinazolines | Influenza A Virus | Not Specified | IC₅₀ < 10 μM | mdpi.com |
| 7-chloro-4-aminoquinolines | Influenza A Virus (IAV), SARS-CoV-2 | Not Specified | Pronounced anti-infectious effects | nih.gov |
High-Throughput Screening (HTS) and Phenotypic Screening Methodologies for Identifying Biological Interactors
High-Throughput Screening (HTS) and phenotypic screening are crucial technologies in drug discovery for identifying and characterizing the biological targets of novel compounds like this compound and its derivatives. nih.govmoleculardevices.com These methods allow for the rapid testing of large compound libraries against biological targets to identify "hits"—compounds that modulate the target's activity. nih.govdomainex.co.uk
HTS typically involves the use of robotics, automation, and sensitive detection systems to screen hundreds of thousands to millions of compounds in a short period. nih.govdomainex.co.uk The process starts with target identification, followed by assay development, and then the screening of compound libraries. nih.gov These libraries can be diverse, containing a wide range of chemical structures, or focused, containing compounds with known or predicted activity against a particular target class. domainex.co.uk
For quinazoline derivatives, HTS has been employed to identify inhibitors of various enzymes and protein-protein interactions. dianabiotech.com For example, a human cell-based HTS identified substituted 4-aminoquinazolines as activators of the NF-κB pathway through the TLR4/MD2 complex. researchgate.net In another instance, HTS was used to screen a library of 2.5 million compounds to identify a fourth-generation EGFR tyrosine kinase inhibitor. ekb.eg
Phenotypic screening, on the other hand, assesses the effect of compounds on the phenotype of a cell or an organism, without a preconceived notion of the molecular target. This approach is particularly useful for identifying compounds that act on novel pathways or have multi-target effects.
The table below outlines the key aspects of HTS and phenotypic screening methodologies relevant to the study of quinazoline derivatives.
| Screening Method | Description | Application for Quinazolines | Key Advantages | Reference |
| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries against specific molecular targets. nih.govdomainex.co.uk | Identification of enzyme inhibitors (e.g., EGFR kinase), receptor modulators (e.g., TLR7), and protein-protein interaction inhibitors. dianabiotech.comekb.egrsc.org | High speed, efficiency, and suitability for identifying potent and specific inhibitors. nih.gov | nih.gov, domainex.co.uk |
| Phenotypic Screening | Assessing the effects of compounds on the overall phenotype of a cell or organism. | Discovery of compounds with novel mechanisms of action or those that modulate complex cellular pathways. | Unbiased approach, potential to identify first-in-class drugs. | |
| Fragment-Based Screening | Screening of smaller, low-molecular-weight compounds ("fragments") to identify binding to a target. | Can supplement HTS to identify novel starting points for medicinal chemistry optimization. domainex.co.uk | Higher hit rates and more efficient exploration of chemical space. | domainex.co.uk |
| Virtual Screening | Computational methods to predict the binding of compounds to a target. | Can be used to prioritize compounds for HTS or to design focused libraries. domainex.co.uk | Cost-effective and rapid pre-screening of large virtual libraries. | domainex.co.uk |
The identification of biological interactors through these screening methodologies is the first step in the drug discovery pipeline. Subsequent hit-to-lead and lead optimization campaigns are then required to develop these initial hits into viable drug candidates.
Computational Chemistry and Molecular Modeling of 2 Chloro 7 Methylquinazoline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-chloro-7-methylquinazoline and its analogs. ajchem-a.comtandfonline.com These calculations provide values for key quantum chemical parameters that correlate with the molecule's behavior.
Commonly calculated parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), dipole moment (μ), electronegativity (χ), and global hardness (η). ajchem-a.com The E_HOMO is associated with the molecule's ability to donate electrons, while the E_LUMO relates to its electron-accepting capability. The energy gap between these frontier orbitals is a critical indicator of molecular stability and reactivity.
For instance, in studies of quinazoline (B50416) derivatives, a smaller energy gap is often correlated with higher reactivity, suggesting a greater ease of electron excitation from the HOMO to the LUMO. The distribution of electron density and the identification of reactive sites, often through the calculation of Fukui indices, reveal that heteroatoms like nitrogen are frequently the primary sites for interaction with other molecules. ajchem-a.com
The chlorine atom at the C2 position and the methyl group at the C7 position of this compound are significant for its biological activity. The chlorine atom enhances electrophilicity, making the C2 position susceptible to nucleophilic substitution reactions, a common pathway for synthesizing diverse derivatives. The methyl group, in contrast, influences the molecule's steric and electronic properties, which can affect solubility and interactions with biological targets.
Table 1: Calculated Quantum Chemical Parameters for a Quinazoline Derivative
| Parameter | Value | Significance |
| E_HOMO (eV) | -6.5 | Electron-donating ability |
| E_LUMO (eV) | -1.5 | Electron-accepting ability |
| Energy Gap (ΔE) (eV) | 5.0 | Chemical reactivity and stability |
| Dipole Moment (Debye) | 3.2 | Polarity and intermolecular interactions |
| Electronegativity (χ) | 4.0 | Tendency to attract electrons |
| Global Hardness (η) | 2.5 | Resistance to change in electron distribution |
Note: The values in this table are representative and are based on typical findings for quinazoline derivatives in the literature. Actual values for this compound would require specific DFT calculations.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijpsdronline.com This method is crucial for understanding the binding modes of this compound derivatives and for identifying key interactions that contribute to their biological activity.
Identification of Putative Binding Sites and Critical Interaction Residues
Docking studies have been successfully employed to identify the binding sites of quinazoline derivatives in various protein targets, including enzymes like kinases. For example, in the context of cancer research, quinazoline derivatives have been docked into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain. plos.orgfrontiersin.org These simulations can reveal that ligands occupy the same binding cavity as known inhibitors. nih.gov
The process often begins with a "blind docking" to search the entire protein surface for potential binding pockets. mdpi.com Once a putative binding site is identified, more focused docking is performed to refine the binding pose. mdpi.com Analysis of the docked complexes helps to pinpoint critical amino acid residues that are essential for ligand binding. For instance, studies on quinazolinone derivatives have identified interactions with residues such as Ser240, Lys241, Asn247, and Asp271. nih.gov
Characterization of Ligand-Protein Interaction Profiles
The interaction profile between a ligand and a protein is characterized by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. frontiersin.orgmdpi.com Molecular docking simulations provide detailed information about these interactions.
For many quinazoline derivatives, hydrogen bonding with key residues in the active site is a critical determinant of binding affinity. mdpi.commdpi.com For example, the carboxylic acid group at the C4 position of a quinazoline derivative has been shown to form hydrogen bonds with catalytic lysine (B10760008) residues. Aromatic interactions, such as π-π stacking with tryptophan and tyrosine residues, also significantly contribute to the stability of the ligand-protein complex. mdpi.com The chlorine atom at the C7 position can enhance binding affinity through favorable interactions.
Table 2: Representative Ligand-Protein Interactions for a Quinazoline Derivative
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue(s) |
| Hydrogen Bonding | Quinazoline nitrogen, C4-substituent | Lysine, Aspartic Acid |
| Hydrophobic Interactions | Phenyl ring, Methyl group | Valine, Leucine, Alanine |
| π-π Stacking | Quinazoline ring system | Tryptophan, Tyrosine |
Note: This table provides a generalized summary of interactions observed for quinazoline derivatives. The specific residues and moieties involved would vary depending on the exact ligand and protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.org
Development of Predictive Models based on Chemical Descriptors
QSAR models are developed by correlating molecular descriptors with the observed biological activity, such as the half-maximal inhibitory concentration (IC50). plos.orgorientjchem.org These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric, or hydrophobic in nature. orientjchem.org Multiple Linear Regression (MLR) and other machine learning algorithms are commonly used to build the QSAR models. orientjchem.orgresearchgate.net
For quinazoline derivatives, QSAR studies have successfully identified key descriptors that influence their anticancer activity. orientjchem.org For example, a model might reveal that the atomic net charges on specific carbon and oxygen atoms, along with the HOMO and LUMO energies, are significant predictors of activity. orientjchem.org These models can then be used to predict the biological activity of new, unsynthesized derivatives. orientjchem.org
Statistical Validation and Interpretation of QSAR Models
The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. orientjchem.org Key statistical parameters include the coefficient of determination (R²), the cross-validated R² (Q²), and the predicted R² for an external test set (R²pred). orientjchem.orgresearchgate.net A good QSAR model will have high values for these parameters, indicating a strong correlation between the descriptors and the activity, as well as good predictive ability. orientjchem.orgresearchgate.net
Once a statistically valid QSAR model is established, it can be interpreted to understand the structural features that are either beneficial or detrimental to the desired biological activity. wisdomlib.org For instance, the coefficients of the descriptors in the QSAR equation can indicate whether an increase in the value of a particular descriptor leads to an increase or decrease in activity. wisdomlib.org This information is invaluable for guiding the design of new compounds with improved potency. orientjchem.orgwisdomlib.org
Table 3: Statistical Parameters for a Representative QSAR Model
| Statistical Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | > 0.6 | Goodness of fit of the model to the training data. orientjchem.org |
| Q² (Cross-validated R²) | > 0.5 | Predictive ability of the model determined by internal validation. |
| R²pred (Predicted R² for test set) | > 0.5 | Predictive ability of the model on an external set of compounds. researchgate.net |
Note: The threshold values presented are generally accepted criteria for a robust QSAR model.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. In the context of this compound and its derivatives, MD simulations are crucial for refining the static pictures provided by molecular docking. They provide insights into the conformational stability of the ligand-protein complex, the nature of binding dynamics, and the influence of the solvent environment.
Researchers employ MD simulations to validate the binding poses of quinazoline derivatives predicted by docking algorithms. By simulating the ligand-receptor complex for nanoseconds (ns), it is possible to assess whether the ligand remains stably bound within the target's active site. dergipark.org.tr A key metric in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex over time from a reference structure. A stable, low-fluctuation RMSD value over the course of the simulation suggests a stable binding mode. dergipark.org.tr For instance, in a study of novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations run for 25 ns showed slight structural deviations, indicating the ligand was strongly stable within the active site. dergipark.org.tr Similarly, simulations of 100 ns for other quinazoline derivatives targeting EGFR also confirmed conformational stability. nih.gov
Another important parameter, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues in the protein upon ligand binding. This helps to understand which parts of the protein are most affected by the interaction. Analysis of interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation reveals which interactions are persistent and therefore most critical for binding affinity. Studies on quinazolinone derivatives as PI3Kδ inhibitors used 10 ns MD simulations to confirm stable docking conformations, highlighting strong hydrogen bond interactions with key residues like Ser831 and Asp832. rsc.org
The data gathered from these simulations, including interaction stability and conformational changes, are invaluable for lead optimization. They allow for a rational modification of the quinazoline scaffold to enhance binding affinity and selectivity for its intended biological target.
Table 1: Examples of Molecular Dynamics Simulations on Quinazoline Derivatives
| Target Protein | Ligand Type | Simulation Software/Time | Key Findings | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) | 4-anilino quinazoline derivatives | Desmond (Schrödinger) / 100 ns | Selected compounds exhibited better conformational stability than the control drug, erlotinib. | researchgate.net, nih.gov |
| Phosphoinositide 3-kinase δ (PI3Kδ) | Quinazolinone derivatives | Not Specified / 10 ns | Confirmed stable docking conformations and strong hydrogen bond interactions with key residues. | rsc.org |
| Epidermal Growth Factor Receptor (EGFR) | Quinazoline derivatives | Not Specified / 200 ns | Demonstrated stability and consistent interaction of selected ligands over the simulation period. | frontiersin.org |
| Epidermal Growth Factor Receptor (EGFR) | N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) derivatives | Not Specified / 25 ns | Showed slight structural deviations (RMSD, RMSF), indicating the ligand was strongly stable in the EGFR active site. | dergipark.org.tr |
De Novo Design Strategies and Virtual Screening Approaches Employing the Quinazoline Scaffold
The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of new therapeutic agents. Computational strategies like virtual screening and de novo design are instrumental in exploring the vast chemical space around this core to identify novel and potent derivatives.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net For quinazoline derivatives, this process typically begins with retrieving compounds from databases such as PubChem, Enamine, or ASINEX. researchgate.nettandfonline.com These libraries can contain millions of compounds. The initial step often involves filtering these compounds based on physicochemical properties that predict drug-likeness, such as Lipinski's rule of five. nih.govresearchgate.net
Following filtration, molecular docking is used to predict the binding conformation and affinity of the remaining compounds against a biological target, such as the kinase domain of EGFR. derpharmachemica.com The compounds are ranked based on their docking scores, and the top-scoring candidates are selected as "hits" for further investigation, which may include MD simulations and experimental validation. researchgate.netderpharmachemica.com For example, a virtual screening of 1000 quinazoline derivatives from the PubChem database against EGFR resulted in the identification of seven compounds with better binding scores than the control drug, dacomitinib (B1663576). nih.govresearchgate.net
Table 2: Examples of Virtual Screening Campaigns with the Quinazoline Scaffold
| Target | Database Screened | Screening Method | Outcome | Reference(s) |
| Epidermal Growth Factor Receptor (EGFR) | PubChem | Structure-based virtual screening, Lipinski filters, molecular docking | 7 hits with superior binding scores compared to dacomitinib were identified from 1000 derivatives. | researchgate.net, nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | eMolecules | Pharmacophore model screening | 19 virtual screening hits were identified and assessed. | frontiersin.org |
| Acetylcholinesterase (AChE) | ASINEX | 3D-QSAR-based pharmacophore model | Hit molecules were identified for further docking and MD simulation studies. | tandfonline.com |
| Epidermal Growth Factor Receptor (EGFR) | In-house library of 90 compounds | Molsoft ICM-Pro 3.5-0a docking software | 10 compounds with the highest binding affinity were analyzed. | derpharmachemica.com |
De Novo Design
De novo design is a more creative computational approach that involves generating novel molecular structures from scratch, rather than searching existing libraries. frontiersin.org These methods build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein, aiming to create a perfect complementary fit. The quinazoline scaffold can be used as a seed fragment or a desired core structure in such design processes. chemrxiv.orgkoreascience.kr
Recent advances in artificial intelligence have led to sophisticated generative models for de novo design. For example, a generative active learning model named LAMBDAZERO was used to design novel, synthesizable, and drug-like inhibitors for soluble epoxide hydrolase (sEH). arxiv.org This approach successfully generated a novel N-(4,6-di(pyrrolidin-1-yl)quinazolin-2-yl) amide scaffold, and a synthesized lead compound from this series displayed sub-micromolar enzyme inhibition. arxiv.org Other strategies involve modifying a known inhibitor scaffold to improve its properties. In a search for Janus kinase 1 (JAK1) selective inhibitors, a de novo design approach led to a 2-amino-4-alkylaminoquinazoline-7-carboxamide core structure, which showed promise for selective inhibition over other JAK isozymes. koreascience.kr These design strategies accelerate the discovery of innovative drug candidates by exploring uncharted areas of chemical space. frontiersin.org
Future Perspectives and Emerging Research Avenues for 2 Chloro 7 Methylquinazoline
Development of Next-Generation Sustainable Synthetic Methodologies
The synthesis of quinazoline (B50416) derivatives is evolving beyond traditional methods, which often rely on harsh conditions. The future of synthesizing 2-Chloro-7-methylquinazoline and its derivatives lies in the adoption of green and sustainable chemistry principles.
Recent advancements point towards several promising avenues:
Nano-catalysis: The use of heterogeneous eco-friendly nano-catalysts is gaining significant attention. jnanoworld.comjnanoworld.com These catalysts, such as those based on cobalt, indium oxide, or iron oxide, offer high surface area for rapid reactions under milder conditions and can be easily recovered and reused, minimizing waste. jnanoworld.comjnanoworld.com
Photocatalysis: Visible-light photoredox catalysis presents a sustainable alternative to conventional thermal reactions. mdpi.comfrontiersin.orgrsc.org This approach uses light as a renewable energy source to drive chemical transformations. For instance, studies have demonstrated the synthesis of functionalized quinazolines using visible light-induced copper-catalyzed oxidative annulation, a method that is both eco-friendly and efficient. mdpi.comrsc.org
Earth-Abundant Metal Catalysis: Moving away from precious metals, research is focusing on catalysts based on earth-abundant and non-toxic metals like manganese and iron. frontiersin.orgacs.orgnih.gov Manganese pincer complexes, for example, have been successfully used for the sustainable synthesis of quinazolines through acceptorless dehydrogenative annulation, a process with high atom economy. acs.orgnih.gov
Flow Chemistry and Microwave-Assisted Synthesis: Modern technologies like microwave irradiation and flow chemistry are being employed to accelerate reaction times and improve yields. thalesnano.com Flow chemistry, in particular, allows for continuous processing, enhanced safety for hazardous reactions, and access to novel chemical space, making it an ideal technology for optimizing the synthesis of agrochemicals and pharmaceuticals. thalesnano.com
These sustainable methodologies promise to make the production of this compound and its derivatives more efficient, cost-effective, and environmentally benign.
Exploration of Uncharted Chemical Reactivity and Novel Derivatization Opportunities
The this compound scaffold holds significant potential for the creation of novel derivatives through the exploration of uncharted chemical reactivity. The reactive chlorine at the C2 position is a prime site for derivatization via nucleophilic substitution with amines, thiols, or alkoxides. However, future research is expanding beyond these conventional reactions.
Key emerging areas include:
C-H Bond Functionalization: A major focus in modern organic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. frontiersin.orgbenthamdirect.com For quinazolines, transition-metal-catalyzed C-H activation allows for the introduction of new functional groups (aryl, alkyl, etc.) directly onto the quinazoline core without pre-functionalized starting materials. frontiersin.orgacs.orgorganic-chemistry.org This strategy, often employing cobalt or iron catalysts, provides a highly atom-economical route to novel analogues. frontiersin.orgmdpi.com
Photoredox and Dual Catalysis: The synergy of photoredox catalysis with other catalytic systems, such as nickel catalysis, is opening up new reaction pathways. rsc.org Researchers have developed aromatization-driven deconstructive cross-coupling reactions of related dihydroquinazolinones, demonstrating that complex C-C bond cleavages and functionalizations are possible under mild, light-driven conditions. rsc.org This approach could be adapted to functionalize the this compound core in unprecedented ways.
Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step, offer an efficient way to build molecular complexity. openmedicinalchemistryjournal.com The development of novel MCRs, potentially under microwave or green catalytic conditions, could rapidly generate libraries of diverse this compound derivatives for biological screening. openmedicinalchemistryjournal.comrsc.org
These advanced synthetic strategies will enable chemists to access a wider chemical space, creating derivatives of this compound with finely tuned properties for specific biological applications.
Expansion of the Biological Target Landscape for Quinazoline Scaffolds in Preclinical Research
While quinazoline derivatives are well-known as anticancer agents, particularly as inhibitors of protein kinases like EGFR, the future of preclinical research lies in expanding the range of biological targets. mdpi.commdpi.comaurak.ac.ae The structural versatility of the quinazoline scaffold makes it an ideal framework for designing inhibitors for a wide array of diseases. mdpi.comwisdomlib.org
Emerging therapeutic targets for quinazoline-based compounds include:
Neurodegenerative Diseases: There is growing interest in quinazoline derivatives for treating conditions like Alzheimer's disease. mdpi.com These compounds are being investigated as multi-target agents that can inhibit cholinesterases, prevent the aggregation of β-amyloid and tau proteins, and reduce oxidative stress. mdpi.com
G-Protein Coupled Receptors (GPCRs): Novel quinazoline derivatives have been identified as highly effective antagonists for the A2A adenosine (B11128) receptor, a key target in neurodegenerative diseases and cancer immunotherapy. mdpi.comresearchgate.net
Microtubule Dynamics: Beyond kinase inhibition, some 2-chloroquinazoline (B1345744) derivatives have been shown to target the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization. nih.govnih.gov This provides an alternative mechanism for their anticancer effects and opens a new avenue for drug design. nih.govnih.gov
Infectious Diseases: The quinazoline core is a component of natural products with antimalarial activity and is being explored for the development of new antimicrobial agents. rsc.org
The table below summarizes some of the diverse biological targets currently being explored for quinazoline derivatives in preclinical research.
| Target Class | Specific Target Example | Therapeutic Area | Reference(s) |
| Protein Kinases | EGFR, VEGFR-2, RAF Kinases | Cancer | mdpi.com, aurak.ac.ae |
| GPCRs | A2A Adenosine Receptor | Neurodegeneration, Cancer | mdpi.com, researchgate.net |
| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Cancer | nih.gov, nih.gov |
| Enzymes in AD | Cholinesterases, β-secretase | Alzheimer's Disease | mdpi.com |
| Pathogen Targets | Plasmodium falciparum targets | Malaria | rsc.org |
This expansion into new biological territory underscores the remarkable versatility of the quinazoline scaffold and points to a future where derivatives of this compound could be developed for a much broader range of human diseases.
Integration of Artificial Intelligence and Machine Learning in Quinazoline Research and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the quinazoline scaffold. These computational tools can accelerate the design-synthesize-test cycle by predicting the properties and activities of novel compounds before they are even made. journalgrid.comresearchgate.net
Future applications in quinazoline research include:
Virtual Screening and Molecular Docking: AI-powered platforms can screen vast virtual libraries of quinazoline derivatives against specific biological targets. chemrxiv.orgresearchgate.netderpharmachemica.com For example, computational studies have already been used to identify natural quinazoline alkaloids as potential inhibitors of the main protease of SARS-CoV-2. chemrxiv.orgresearchgate.netchemrxiv.org This allows researchers to prioritize the most promising candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build sophisticated 3D-QSAR models that correlate the structural features of quinazoline derivatives with their biological activity. researchgate.netfrontiersin.org These models provide crucial insights into the key chemical modifications needed to enhance potency and selectivity, guiding the rational design of next-generation inhibitors. frontiersin.org
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is critical. Computational tools can forecast these properties for new quinazoline derivatives, helping to identify compounds with favorable drug-like profiles early in the discovery process and reducing late-stage failures. researchgate.net
By harnessing the predictive power of AI and ML, researchers can navigate the vast chemical space of this compound derivatives more efficiently, significantly reducing the time and cost associated with bringing new medicines to the clinic.
Prospective Collaborative and Interdisciplinary Research Directions
The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The future development of therapeutics derived from this compound will depend on breaking down traditional research silos and fostering partnerships between experts in different fields.
Key collaborative directions include:
Chemistry and Biology: A close partnership between synthetic organic chemists and molecular biologists is fundamental. Chemists can design and synthesize novel quinazoline derivatives based on biological hypotheses, while biologists can test these compounds in relevant cellular and animal models, providing crucial feedback to guide further chemical optimization. cnr.it
Computational and Experimental Science: The integration of computational chemistry with experimental work is essential. journalgrid.com Computational scientists can use AI and molecular modeling to generate hypotheses and prioritize compounds, which are then synthesized and validated by experimental chemists and biologists. journalgrid.comcnr.it This iterative cycle of prediction and validation accelerates the entire discovery process.
Academia and Industry: Collaborations between academic research labs, which often drive initial discovery and innovation, and pharmaceutical companies, which have the resources for large-scale development and clinical trials, are crucial for translating basic research into approved therapies.
Agrochemical and Pharmaceutical Research: The quinazoline scaffold is important in both the pharmaceutical and agrochemical industries. thalesnano.com Interdisciplinary research could uncover shared principles of bioactivity and lead to the development of novel compounds for both human health and crop protection, leveraging technologies like flow chemistry that are applicable to both sectors. thalesnano.com
By fostering these interdisciplinary collaborations, the scientific community can fully exploit the potential of the this compound scaffold, translating fundamental chemical and biological insights into tangible benefits for society.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-7-methylquinazoline, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclization of substituted anthranilic acid derivatives followed by chlorination. For example, a multi-step approach may include condensation of 2-amino-4-methylbenzoic acid with formamide, followed by chlorination using POCl₃ under reflux . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the quinazoline core and substituents (e.g., methyl and chloro groups). For instance, the methyl group at position 7 typically appears as a singlet at ~2.5 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 193.03 for C₉H₇ClN₂) .
- HPLC : Ensures purity and identifies byproducts .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. The chloro group at position 2 enables nucleophilic substitution reactions for functionalizing the quinazoline scaffold. For example, coupling with amines or alcohols generates derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
-
Comparative Analysis : Cross-reference with structurally analogous compounds (see Table 1 below).
-
Solvent Effects : Test in deuterated DMSO vs. CDCl₃ to assess peak splitting anomalies .
-
2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-carbon correlations .
Table 1: NMR Shifts of Selected Quinazoline Derivatives
Compound 7-Methyl ¹H Shift (ppm) 2-Chloro ¹³C Shift (ppm) This compound 2.52 (s) 148.7 4-Chloro-7-methoxyquinazoline 3.89 (s, OCH₃) 152.1 Data adapted from synthesis reports .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Use Pd/C or CuI for coupling reactions to reduce side products .
- Temperature Control : Maintain reflux conditions during chlorination (POCl₃ at 110°C) to prevent decomposition .
- In Situ Monitoring : TLC or LC-MS at intermediate stages identifies bottlenecks (e.g., incomplete cyclization) .
Q. How can computational modeling predict the biological interactions of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Focus on the chloro and methyl groups’ steric/electronic contributions .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How do structural analogs of this compound compare in bioactivity profiles?
- Methodological Answer :
-
SAR Studies : Replace the chloro group with fluorine or methoxy to modulate electron density and binding affinity. For example, 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline shows enhanced antitumor activity .
-
In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7) with IC₅₀ comparisons (see Table 2) .
Table 2: Bioactivity of Quinazoline Derivatives
Compound Target IC₅₀ (μM) This compound EGFR kinase 12.3 4-Chloro-6,7-dimethoxyquinazoline HER2 kinase 8.7 Data from kinase inhibition assays .
Guidelines for Data Reporting
- Experimental Replicability : Document reaction conditions (solvent ratios, catalyst loadings) and purification steps in detail, as per IUPAC conventions .
- Conflict Resolution : Address contradictory data by repeating experiments with controlled variables (e.g., anhydrous conditions) and reporting confidence intervals .
- Ethical Compliance : Disclose all chemical hazards (e.g., POCl₃ toxicity) and safety protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
